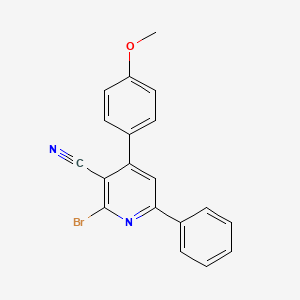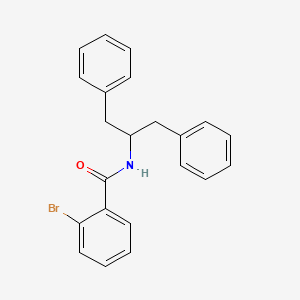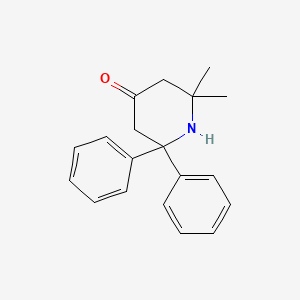![molecular formula C27H24N2O3 B3442577 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3442577.png)
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
説明
The compound “3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one” is a derivative of coumarin . It has a molecular formula of C27H24N2O3 . Coumarin derivatives have a wide range of applications in medical science, biomedical research, and many industrial branches .
Synthesis Analysis
The synthesis of coumarin derivatives involves various methods such as von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction . A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “this compound” was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The molecular weight is 424.491 Da and the monoisotopic mass is 424.178680 Da .Chemical Reactions Analysis
Coumarin derivatives are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . They are used in the synthesis of various bioactive heterocyclic scaffolds . The most widely used method for their synthesis is Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .Physical And Chemical Properties Analysis
The compound has a molecular formula of C27H24N2O3 and an average mass of 424.491 Da . More detailed physical and chemical properties were not found in the retrieved papers.作用機序
Target of Action
It is known that similar compounds have shown significant antibacterial and antifungal activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial activity, suggesting they may interfere with essential biochemical pathways in bacteria and fungi .
Pharmacokinetics
Similar compounds have been synthesized and their structures characterized by ir, 1h nmr, 13c nmr, and mass spectroscopy . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity, suggesting they may inhibit the growth of these organisms .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of similar compounds .
実験室実験の利点と制限
One advantage of using 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using this compound is its potential off-target effects. Although this compound is highly selective for the adenosine A1 receptor, it may still interact with other receptors or enzymes in the body, potentially confounding experimental results.
将来の方向性
There are several potential future directions for research involving 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one. One area of interest is in the development of novel therapeutics targeting the adenosine A1 receptor. This compound and other adenosine A1 receptor antagonists may serve as lead compounds for the development of more potent and selective drugs. In addition, further studies are needed to fully elucidate the biochemical and physiological effects of this compound and its potential therapeutic applications in various disease states. Finally, new methods for synthesizing this compound and other adenosine A1 receptor antagonists may also be of interest, as these compounds may be useful tools for studying the role of adenosine in health and disease.
科学的研究の応用
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in a variety of disease states. For example, this compound has been shown to have neuroprotective effects in animal models of ischemia and neurodegeneration. In addition, this compound has been studied as a potential treatment for hypertension, as well as a tool for studying the role of adenosine A1 receptors in cardiovascular function.
特性
IUPAC Name |
3-(4-benzhydrylpiperazine-1-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c30-26(23-19-22-13-7-8-14-24(22)32-27(23)31)29-17-15-28(16-18-29)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEQQETZHMVCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3442499.png)

![benzyl [(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetate](/img/structure/B3442503.png)

![N-(2-methoxybenzyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3442541.png)


![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3442557.png)
![4-[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B3442560.png)
![2,2'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3442561.png)
![2,4-dichloro-N-{4-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B3442575.png)
![N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide](/img/structure/B3442576.png)
![N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3442580.png)

